
2-Fluoro-4-propoxybenzaldehyde
Overview
Description
2-Fluoro-4-propoxybenzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is also known as 4-Propoxy-2-fluorobenzaldehyde. Its CAS number is 883543-14-4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and a propoxy group attached to it. The molecular weight of this compound is 182.19 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound play an important role in its various applications. This compound has a molecular weight of 182.19 g/mol . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Biological Properties
Synthesis of Thiazolidin-4-one Derivatives : 2-Fluoro-4-propoxybenzaldehyde has been utilized in the synthesis of thiazolidin-4-one derivatives, demonstrating significant antioxidant activity. These compounds exhibit promising biological properties due to their structural features (El Nezhawy et al., 2009).
Anticancer Applications : In research focused on the synthesis of anticancer compounds, derivatives of fluorinated benzaldehydes, including structures related to this compound, have been synthesized and evaluated. These compounds are key in forming analogues of combretastatins, which are known for their anticancer properties (Lawrence et al., 2003).
Adrenergic Activity : Studies on ring-fluorinated norepinephrines, including derivatives of fluorinated benzaldehydes, reveal significant alterations in adrenergic properties. These substances demonstrate unique interactions with alpha- and beta-adrenergic receptors, offering insights into potential therapeutic applications (Kirk et al., 1979).
Material Science and Chemistry
Structural Analysis : Investigations into the molecular structure of fluorinated benzaldehydes, closely related to this compound, have been conducted using X-ray diffraction and vibrational spectroscopy. These studies provide crucial insights into the molecular and crystal structures of these compounds (Tursun et al., 2015).
Radiochemical Synthesis : Fluorinated benzaldehydes have been used as precursors in the synthesis of radiopharmaceuticals for positron emission tomography (PET). This application demonstrates the importance of such compounds in advanced medical imaging techniques (Orlovskaja et al., 2016).
Photoresponsive Behaviour : The study of fluorinated liquid crystals, including derivatives of benzaldehydes, has provided valuable information regarding the photoresponsive behaviour of these compounds. This research contributes to understanding the stability and conductivity of these materials under UV light (Praveen & Ojha, 2012).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUMYIXICXOQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


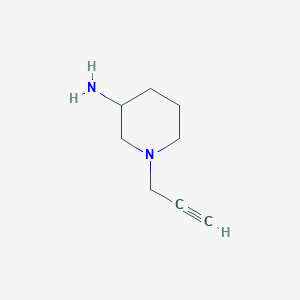
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)


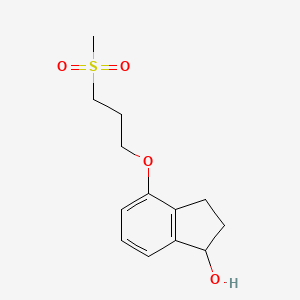
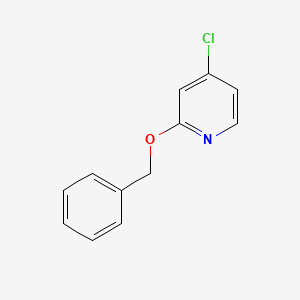
![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)
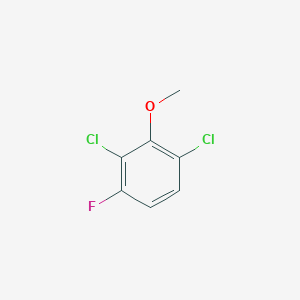
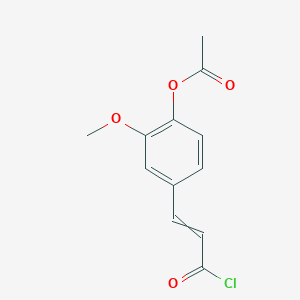

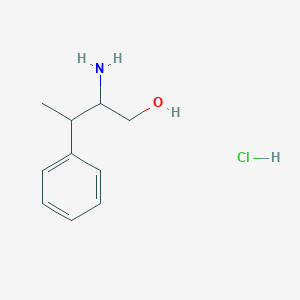

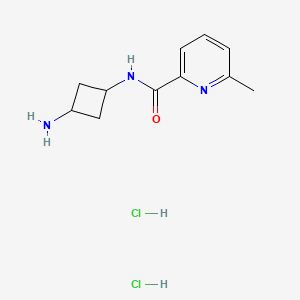
![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)
